Linker Architecture Differentiates N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide from the 1,4-Benzodioxane-2-ylmethyl Series: Structural and Predicted Physicochemical Impact
The target compound employs an ethylenedioxy linker (O–CH2–CH2–NH) connecting the 2,6-difluorobenzamide to the 1,3-benzodioxol-5-yloxy group. This differs fundamentally from the extensively characterized 1,4-benzodioxane-2-ylmethyl linker (O–CH2–1,4-benzodioxane) found in lead FtsZ inhibitors such as those described by Chiodini et al. [1]. The ethyl linker increases conformational flexibility (5 rotatable bonds versus 3 in the methylene-bridged analog; computed XLogP3-AA = 2.9) [2], which is predicted to alter the entropic penalty upon target binding. In a systematic SAR study on 3-substituted 2,6-difluorobenzamides, changes to the linker length and geometry were shown to modulate antistaphylococcal MIC values by orders of magnitude; the benzodioxane series achieved MIC values of 0.2–2.5 µg/mL against MRSA when optimized with the correct linker [3]. Although direct MIC data for the target compound are unavailable, the structural deviation from optimized linkers places it in a distinct SAR sub-region requiring independent profiling. [1][3]
| Evidence Dimension | Linker architecture: conformational flexibility and hydrogen bond donor count |
|---|---|
| Target Compound Data | Ethylenedioxy linker; 5 rotatable bonds; 1 H-bond donor; XLogP3-AA = 2.9 [2] |
| Comparator Or Baseline | 1,4-Benzodioxane-2-ylmethyl series; 3 rotatable bonds; 1 H-bond donor; XLogP typically 2.5–3.5 [1][3] |
| Quantified Difference | 2 additional rotatable bonds in target compound; qualitative change in conformational ensemble |
| Conditions | Computed physicochemical properties; in vitro FtsZ inhibition and MIC data from cited benzodioxane series literature |
Why This Matters
Linker flexibility and geometry directly govern FtsZ binding affinity and antibacterial potency; a user selecting N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide must not assume bioequivalence to the benzodioxane-2-ylmethyl lead series, and procurement decisions should be coupled with custom SAR or screening studies.
- [1] Chiodini G, Pallavicini M, Zanotto C, Radaelli A, De Giuli Morghen C, Valoti E. Benzodioxane-benzamides as new bacterial cell division inhibitors. Eur J Med Chem. 2015;89:252-265. doi:10.1016/j.ejmech.2014.09.100. View Source
- [2] PubChem Compound Summary CID 30350351. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1172076-75-3 (accessed 2026-05-09). View Source
- [3] Straniero V, Pallavicini M, Chiodini G, et al. 3-(Benzodioxan-2-ylmethoxy)-2,6-difluorobenzamides bearing hydrophobic substituents at the 7-position of the benzodioxane nucleus potently inhibit methicillin-resistant Sa and Mtb cell division. Eur J Med Chem. 2016;120:227-243. doi:10.1016/j.ejmech.2016.03.068. View Source
